1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 2,3-bis(trifluoromethyl)benzene with propanone under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
- 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
- 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-
- 1-Phenyl-2-propanol
- 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one
Uniqueness: 1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one is unique due to the positioning of the trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and physical properties. This configuration provides distinct advantages in terms of stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H8F6O |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O/c1-2-8(18)6-4-3-5-7(10(12,13)14)9(6)11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
CDFWIDYYFNBACL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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